A2A receptor antagonist 2

Catalog No.
S12881139
CAS No.
M.F
C25H28FN7O3
M. Wt
493.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A2A receptor antagonist 2

Product Name

A2A receptor antagonist 2

IUPAC Name

2-amino-8-[2-[(2S)-4-(2-fluoro-4-methoxyphenyl)-2-methylpiperazin-1-yl]ethyl]-4-(5-methylfuran-2-yl)pteridin-7-one

Molecular Formula

C25H28FN7O3

Molecular Weight

493.5 g/mol

InChI

InChI=1S/C25H28FN7O3/c1-15-14-32(19-6-5-17(35-3)12-18(19)26)9-8-31(15)10-11-33-21(34)13-28-23-22(20-7-4-16(2)36-20)29-25(27)30-24(23)33/h4-7,12-13,15H,8-11,14H2,1-3H3,(H2,27,29,30)/t15-/m0/s1

InChI Key

QLDKSNSJQOSBLD-HNNXBMFYSA-N

Canonical SMILES

CC1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F

Isomeric SMILES

C[C@H]1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F

Adenosine A2A receptor antagonist 2 is a compound that selectively inhibits the adenosine A2A receptor, a G protein-coupled receptor involved in various physiological processes, including neurotransmission and immune response. This receptor is predominantly located in the brain and peripheral tissues, where it plays a critical role in modulating dopaminergic signaling and inflammatory responses. By blocking the action of adenosine, this compound can enhance dopamine signaling, which is particularly beneficial in conditions like Parkinson's disease, where dopaminergic pathways are compromised.

The primary chemical reaction involving adenosine A2A receptor antagonist 2 is its competitive antagonism at the A2A receptor site. When adenosine binds to its receptor, it typically promotes the production of cyclic adenosine monophosphate (cAMP) through adenylate cyclase activation. By blocking this interaction, the antagonist reduces cAMP levels, thereby altering downstream signaling pathways. This mechanism is crucial for its therapeutic effects, especially in neurodegenerative diseases.

Adenosine A2A receptor antagonists have demonstrated significant biological activity in various preclinical and clinical studies. They are known to:

  • Enhance dopaminergic signaling: By inhibiting A2A receptors, these compounds can restore normal dopamine function in the striatum, alleviating motor symptoms associated with Parkinson's disease .
  • Modulate immune responses: These antagonists can prevent the immunosuppressive effects of adenosine on T cells and natural killer cells, making them potential candidates for cancer immunotherapy .
  • Exhibit neuroprotective properties: They may reduce neuroinflammation and oxidative stress, contributing to their potential in treating neurodegenerative disorders .

The synthesis of adenosine A2A receptor antagonist 2 typically involves multi-step organic reactions that include:

  • Formation of core structures: Using various chemical building blocks to create monocyclic or bicyclic frameworks.
  • Functionalization: Introducing specific functional groups that enhance selectivity and potency at the A2A receptor.
  • Purification: Employing chromatography techniques to isolate the desired compound from by-products.

For instance, one method involves starting with a substituted purine derivative and modifying it through nucleophilic substitution or coupling reactions to achieve the final antagonist structure.

The primary applications of adenosine A2A receptor antagonist 2 include:

  • Treatment of Parkinson's disease: As an adjunct therapy to enhance dopaminergic effects and reduce off-time associated with levodopa treatment .
  • Cancer therapy: Enhancing anti-tumor immunity by blocking immunosuppressive pathways mediated by adenosine .
  • Neuroprotection: Potential use in other neurodegenerative diseases such as Alzheimer's disease due to its ability to modulate glutamate release and reduce neuroinflammation .

Interaction studies have shown that adenosine A2A receptor antagonist 2 can effectively block the inhibitory effects of adenosine on dopamine D2 receptors. This interaction is critical because it allows for enhanced dopaminergic signaling in conditions where dopamine levels are low. Additionally, studies indicate that these antagonists can interact with other receptors within the brain, potentially leading to synergistic effects that improve therapeutic outcomes in neurodegenerative diseases .

Several compounds share similarities with adenosine A2A receptor antagonist 2 in terms of structure and function. Notable examples include:

Compound NameStructure TypeUnique Features
IstradefyllineNon-xanthineApproved for Parkinson's disease; enhances levodopa efficacy .
CaffeineXanthineNon-selective antagonist; widely consumed stimulant .
TheophyllineXanthineUsed primarily for respiratory diseases; non-selective .
PBF509Non-xanthineNew candidate with high potency; potential for Parkinson's treatment .
KW-6356Non-xanthineExhibits inverse agonist activity; may provide greater efficacy than classical antagonists .

Uniqueness

Adenosine A2A receptor antagonist 2 stands out due to its selective action at the A2A receptor without affecting other adenosine receptors significantly. This selectivity reduces potential side effects associated with non-selective antagonists like caffeine and theophylline while enhancing therapeutic efficacy in both neurological and oncological contexts.

XLogP3

2.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

493.22376594 g/mol

Monoisotopic Mass

493.22376594 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-10

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